2-[(2-propylpentanoyl)amino]benzoic acid
Description
2-[(2-Propylpentanoyl)amino]benzoic acid is a benzoic acid derivative featuring an amide-functionalized side chain at the ortho position. Its structure comprises a benzoic acid core substituted with a 2-propylpentanoyl group via an amide linkage.
Properties
IUPAC Name |
2-(2-propylpentanoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-3-7-11(8-4-2)14(17)16-13-10-6-5-9-12(13)15(18)19/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOHYMZYYNBNCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=CC=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-propylpentanoyl)amino]benzoic acid typically involves the acylation of aminobenzoic acid with 2-propylpentanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(2-propylpentanoyl)amino]benzoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[(2-propylpentanoyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism of action of 2-[(2-propylpentanoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or modulating signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and functional groups among 2-[(2-propylpentanoyl)amino]benzoic acid and analogs:
Key Observations :
- The branched aliphatic amide in this compound confers greater hydrophobicity compared to analogs with aromatic substituents (e.g., benzoyl groups) .
- Ester derivatives like Lactofen exhibit higher molecular weights and reduced solubility due to bulky ester groups.
- Electron-withdrawing groups (e.g., methoxy in 2-(4-methoxybenzoyl)benzoic acid) enhance resonance stabilization but may reduce metabolic stability .
Receptor Binding and Thermodynamic Stability
highlights ΔGbinding values for benzoic acid derivatives interacting with T1R3 protomers (sweet taste receptors):
| Compound | ΔGbinding (kcal/mol) | Receptor Affinity Ranking |
|---|---|---|
| 2-(4-Methylbenzoyl)benzoic acid | -8.2 | High |
| 2-(4-Methoxybenzoyl)benzoic acid | -7.9 | Moderate |
| 2-Benzoylbenzoic acid | -6.5 | Low |
Metabolic and Hydrolytic Stability
- Amide vs. Ester Stability: Amides (e.g., this compound) are generally more resistant to hydrolysis than esters (e.g., Lactofen) due to stronger C-N bonds .
- Synthetic Hydrolysis: Compounds like 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid () undergo hydrolysis under basic conditions, suggesting that ester-containing analogs may require specific pH conditions for degradation.
Toxicity and Regulatory Considerations
- TRI-Listed Compounds: Isofenphos and Lactofen () are classified as toxic chemicals due to their esterified structures and halogen substituents (e.g., chlorine, trifluoromethyl). The absence of such groups in this compound may indicate a safer profile, though formal toxicity studies are needed.
Solubility and Physicochemical Properties
- Carboxylic Acid Group: The free -COOH group in this compound enhances water solubility compared to esterified derivatives (e.g., Lactofen) .
- Hydrophobicity : The branched aliphatic chain may reduce solubility in polar solvents, necessitating formulation adjustments for pharmaceutical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
